molecular formula C15H15Cl2NO4S B296470 2,3-dichloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

2,3-dichloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No.: B296470
M. Wt: 376.3 g/mol
InChI Key: LZGAZXLTKDWTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential application in scientific research. This compound is also known by its chemical name, DCMPS, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DCMPS is not fully understood, but studies have suggested that it may inhibit the activity of enzymes involved in cancer cell growth and proliferation. DCMPS may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that DCMPS can inhibit the growth of cancer cells in vitro and in vivo. DCMPS has also been shown to have anti-inflammatory and antibacterial properties. In addition, DCMPS has been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using DCMPS in lab experiments is its potential as a cancer treatment. DCMPS has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation of using DCMPS in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of DCMPS. One direction is to further investigate its mechanism of action and its potential as a cancer treatment. Another direction is to explore its potential as an anti-inflammatory agent and as a treatment for bacterial infections. Additionally, further research is needed to improve the solubility of DCMPS in water, which would make it easier to work with in lab experiments.

Synthesis Methods

DCMPS can be synthesized using various methods, including the reaction between 2,3-dichloro-4-methoxybenzenesulfonyl chloride and 2-methoxy-5-methylphenylamine. Another method involves the reaction between 2,3-dichloro-4-methoxybenzenesulfonyl chloride and 2-methoxy-5-methylphenol, followed by the reaction with ammonia.

Scientific Research Applications

DCMPS has been studied for its potential application in scientific research, particularly in the field of cancer research. Studies have shown that DCMPS has anti-tumor activity and can inhibit the growth of cancer cells. DCMPS has also been studied for its potential use as an anti-inflammatory agent and as a treatment for bacterial infections.

Properties

Molecular Formula

C15H15Cl2NO4S

Molecular Weight

376.3 g/mol

IUPAC Name

2,3-dichloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H15Cl2NO4S/c1-9-4-5-11(21-2)10(8-9)18-23(19,20)13-7-6-12(22-3)14(16)15(13)17/h4-8,18H,1-3H3

InChI Key

LZGAZXLTKDWTPZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C(=C(C=C2)OC)Cl)Cl

Origin of Product

United States

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